8-Oxa-5-azaspiro[3.6]decane is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms. This compound has gained attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. It serves as a valuable building block for synthesizing more complex molecules and is being explored for its biological activity, including antimicrobial and anticancer properties.
The compound is classified as a spirocyclic heterocycle, which is a type of organic compound featuring a spiro junction where two or more rings share a single atom. Its molecular formula is with a CAS number of 1251713-04-8. The structural uniqueness of 8-Oxa-5-azaspiro[3.6]decane positions it among other similar compounds, such as 5-Oxa-8-azaspiro[3.6]decane, which exhibit different arrangements of oxygen and nitrogen within their structures.
The synthesis of 8-Oxa-5-azaspiro[3.6]decane typically involves cyclization reactions that form the spirocyclic structure. One common synthetic route includes the reaction of a diol with an amine in the presence of a catalyst, which promotes cyclization under specific conditions.
Industrial Production Methods: In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are utilized to ensure high-quality production of this compound.
The molecular structure of 8-Oxa-5-azaspiro[3.6]decane features a spiro junction where the nitrogen and oxygen atoms are integrated into the cyclic framework. The following structural data is relevant:
Property | Value |
---|---|
Molecular Formula | C7H13N2O |
Molecular Weight | 141.19 g/mol |
IUPAC Name | 8-Oxa-5-azaspiro[3.6]decane |
InChI | InChI=1S/C7H13N2O/c1-7(8)9/h1H2-6H2,9H2 |
Canonical SMILES | C1CNCCNC1CO |
This structure imparts distinct chemical properties that are beneficial for various applications in scientific research.
8-Oxa-5-azaspiro[3.6]decane can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions:
The major products depend on the specific reagents used and the reaction environment.
The mechanism of action for 8-Oxa-5-azaspiro[3.6]decane involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been investigated for its potential as a selective sigma receptor ligand, which plays a role in several neurobiological processes .
8-Oxa-5-azaspiro[3.6]decane exhibits several notable physical properties:
The chemical properties include:
These properties are crucial for its application in various fields, including medicinal chemistry and material science .
8-Oxa-5-azaspiro[3.6]decane has diverse applications across several scientific domains:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5